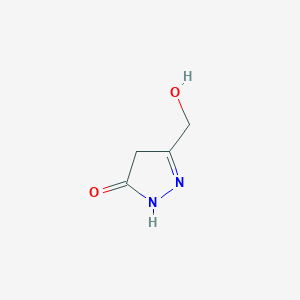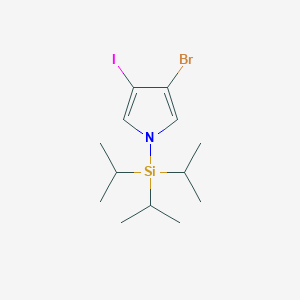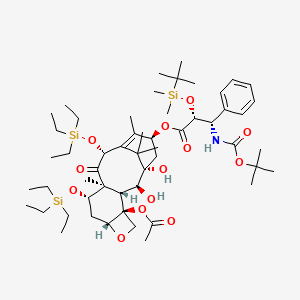
2-Debenzoyl Docetaxel 2'-tert-Butyldimethylsilyl 7,10-Tris(triethylsilyl) Ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Debenzoyl Docetaxel 2’-tert-Butyldimethylsilyl 7,10-Tris(triethylsilyl) Ether is a synthetic derivative of Docetaxel, a well-known chemotherapy drug used for treating various metastatic cancers. This compound is characterized by its complex molecular structure, which includes multiple silyl ether groups, enhancing its stability and solubility .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Debenzoyl Docetaxel 2’-tert-Butyldimethylsilyl 7,10-Tris(triethylsilyl) Ether involves multiple steps, starting from DocetaxelThe reaction conditions often involve the use of silylating agents and catalysts under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound requires stringent control over reaction conditions to ensure high yield and purity. The process is usually carried out in specialized reactors equipped with temperature and pressure control systems. The final product is purified using techniques such as chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-Debenzoyl Docetaxel 2’-tert-Butyldimethylsilyl 7,10-Tris(triethylsilyl) Ether undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.
Reduction: This reaction can be used to remove specific functional groups, simplifying the molecule.
Substitution: This reaction allows the replacement of one functional group with another, enabling the synthesis of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and silylating agents like tert-butyldimethylsilyl chloride. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.
Major Products Formed
Applications De Recherche Scientifique
2-Debenzoyl Docetaxel 2’-tert-Butyldimethylsilyl 7,10-Tris(triethylsilyl) Ether has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential effects on cellular processes and pathways.
Medicine: Investigated for its anti-cancer properties and potential use in chemotherapy.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Debenzoyl Docetaxel 2’-tert-Butyldimethylsilyl 7,10-Tris(triethylsilyl) Ether involves its interaction with microtubules, similar to Docetaxel. It stabilizes microtubules, preventing their depolymerization, which disrupts cell division and leads to cell death. This mechanism is particularly effective against rapidly dividing cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Docetaxel: The parent compound, widely used in chemotherapy.
2-Debenzoyl-2-pentenoyldocetaxel: A related compound with similar properties.
10-Cis-aconityl Docetaxel: Another derivative with unique chemical properties
Uniqueness
2-Debenzoyl Docetaxel 2’-tert-Butyldimethylsilyl 7,10-Tris(triethylsilyl) Ether is unique due to its enhanced stability and solubility, making it a valuable intermediate in the synthesis of other complex molecules. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial applications .
Propriétés
Formule moléculaire |
C54H91NO13Si3 |
|---|---|
Poids moléculaire |
1046.6 g/mol |
Nom IUPAC |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,2-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (2R,3S)-2-[tert-butyl(dimethyl)silyl]oxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate |
InChI |
InChI=1S/C54H91NO13Si3/c1-20-70(21-2,22-3)66-38-31-39-53(33-62-39,64-35(8)56)44-46(58)54(61)32-37(34(7)40(51(54,15)16)42(45(57)52(38,44)17)68-71(23-4,24-5)25-6)63-47(59)43(67-69(18,19)50(12,13)14)41(36-29-27-26-28-30-36)55-48(60)65-49(9,10)11/h26-30,37-39,41-44,46,58,61H,20-25,31-33H2,1-19H3,(H,55,60)/t37-,38-,39+,41-,42+,43+,44-,46-,52+,53-,54+/m0/s1 |
Clé InChI |
YUYMQLDTOMEBMN-PUFPEYIYSA-N |
SMILES isomérique |
CC[Si](CC)(CC)O[C@H]1C[C@@H]2[C@@](CO2)([C@@H]3[C@@]1(C(=O)[C@@H](C4=C([C@H](C[C@@]([C@H]3O)(C4(C)C)O)OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O[Si](C)(C)C(C)(C)C)C)O[Si](CC)(CC)CC)C)OC(=O)C |
SMILES canonique |
CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3O)(C4(C)C)O)OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O[Si](C)(C)C(C)(C)C)C)O[Si](CC)(CC)CC)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


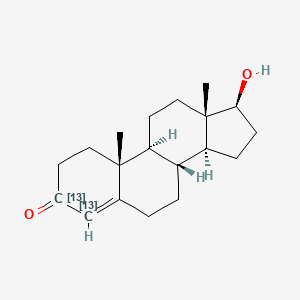
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazolo[4,5-b]pyridine](/img/structure/B13410261.png)
![(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13410277.png)
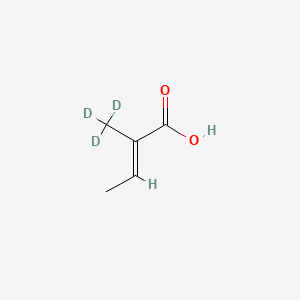
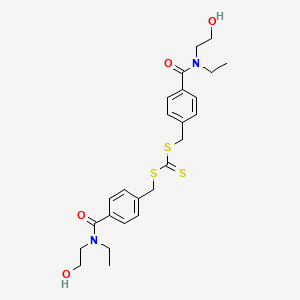


![4-[Bis(2-methoxy-2-oxoethyl)amino]-3-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]-5-methylphenoxy]ethoxy]benzoic acid](/img/structure/B13410302.png)
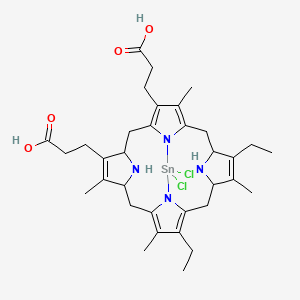
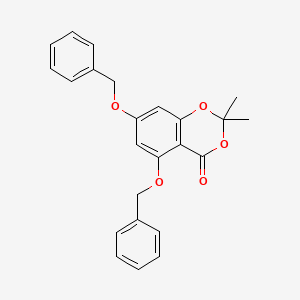
![tert-Butyl (2-{[(4-fluorophenyl)methyl]carbamoyl}-3-hydroxy-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepin-10-yl)methylcarbamate](/img/structure/B13410323.png)
![3-Amino-6-chloro-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide](/img/structure/B13410324.png)
